[(6-Fluoropyridin-2-yl)amino]urea
Description
Structure
3D Structure
Properties
IUPAC Name |
[(6-fluoropyridin-2-yl)amino]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN4O/c7-4-2-1-3-5(9-4)10-11-6(8)12/h1-3H,(H,9,10)(H3,8,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQXBGCPOXMFGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)NNC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Fluoropyridin 2 Yl Amino Urea and Analogues
Direct Synthetic Routes to [(6-Fluoropyridin-2-yl)amino]urea
The direct formation of the target compound can be achieved through several pathways, ranging from traditional multi-step reactions to more modern, environmentally conscious methods.
Conventional Multistep Reaction Pathways
Conventional methods for synthesizing unsymmetrical ureas like this compound often involve the use of hazardous reagents such as phosgene (B1210022) or its derivatives. nih.gov A typical route commences with the reaction of an amine with phosgene or a phosgene equivalent, like triphosgene (B27547), to generate an isocyanate intermediate. nih.govcommonorganicchemistry.com This intermediate is then reacted with a second amine to form the final urea (B33335) product. nih.gov Another established method is the Curtius Rearrangement, which starts from a carboxylic acid to generate the isocyanate intermediate. commonorganicchemistry.com
A prevalent strategy involves the reaction of an amine with an isocyanate. commonorganicchemistry.com This approach is straightforward and generally proceeds under mild conditions, typically at room temperature in a suitable solvent like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM), without the need for a base. commonorganicchemistry.com
Advanced and Green Chemistry Approaches in Urea Formation
In recent years, a significant shift towards safer and more sustainable synthetic methods has been observed. These "green chemistry" approaches aim to minimize waste and avoid the use of toxic reagents.
One such approach is the use of N,N'-Carbonyldiimidazole (CDI) as a safer alternative to phosgene. nih.gov CDI is a solid, commercially available reagent that facilitates the formation of ureas without producing chlorinated byproducts. nih.gov Another green method involves the direct reaction of amines with carbon dioxide (CO2), often in the absence of catalysts and organic solvents, to produce urea derivatives. rsc.org This reaction's efficiency can be optimized by controlling temperature, pressure, and reactant concentrations. rsc.org The mechanism is believed to proceed through an alkyl ammonium (B1175870) alkyl carbamate (B1207046) intermediate followed by intramolecular dehydration. rsc.org
The use of bio-alternative solvents like Cyrene has also been explored to create a more environmentally friendly protocol for urea synthesis from isocyanates and secondary amines, eliminating the need for toxic solvents such as DMF. rsc.org Furthermore, catalytic methods are being developed to enhance reaction efficiency and reduce environmental impact. For instance, a ruthenium pincer catalyst has been used for the synthesis of urea derivatives from the self-coupling of formamides. rsc.org Electrocatalytic methods that couple carbon dioxide with nitrogenous species are also emerging as a promising alternative to traditional industrial processes. researchgate.net
Synthesis of Key Pyridyl Urea Precursors and Intermediates
The successful synthesis of this compound is highly dependent on the efficient preparation of its key building blocks: 6-Fluoropyridin-2-amine and the urea moiety.
Strategies for 6-Fluoropyridin-2-amine Derivatization and Functionalization
The primary precursor, 6-Fluoropyridin-2-amine, can be synthesized from 2,6-difluoropyridine (B73466) through a nucleophilic substitution reaction with ammonia (B1221849). chemicalbook.com A common procedure involves heating 2,6-difluoropyridine with an ammonium hydroxide (B78521) solution in a sealed vessel. chemicalbook.com
Further derivatization and functionalization of the 6-Fluoropyridin-2-amine can be achieved through various methods. Nucleophilic aromatic substitution (SNAr) reactions are a key strategy for introducing different functional groups onto the pyridine (B92270) ring. nih.gov The high electronegativity of the fluorine atom in 2-fluoropyridines accelerates the rate of SNAr reactions compared to their chloro-substituted counterparts. nih.gov Palladium-catalyzed cross-coupling reactions are also employed to form C-N bonds, enabling the attachment of various amine-containing fragments. researchgate.net For instance, palladium(0) catalysts with specific ligands like xantphos (B1684198) have been shown to be effective in the N-arylation of ureas at the 3-position of a pyrazinone scaffold. researchgate.net
Recent advancements have also focused on C-H bond functionalization as a direct method for introducing new groups onto the pyridine ring, offering a more atom-economical approach. nih.govacs.org
Urea Moiety Formation Techniques
The formation of the urea moiety is a critical step in the synthesis of the target compound. Several techniques are available, each with its own advantages and limitations.
| Method | Reagents | Conditions | Key Features | Citation |
| Isocyanate Reaction | Amine, Isocyanate | Room temperature, various solvents (DMF, THF, DCM) | Simple, no base required. | commonorganicchemistry.com |
| Phosgene/Triphosgene | Amine, Phosgene or Triphosgene | Base catalysis | Traditional method, generates toxic byproducts. | nih.gov |
| N,N'-Carbonyldiimidazole (CDI) | Amine, CDI | Mild conditions | Safer alternative to phosgene, crystalline solid. | nih.gov |
| Curtius Rearrangement | Carboxylic Acid, DPPA | Moderate temperature | Useful when starting from a carboxylic acid. | commonorganicchemistry.com |
| Direct CO2 Reaction | Amine, CO2 | Elevated temperature and pressure | Catalyst-free, green approach. | rsc.org |
| Formamide Coupling | Formamides, Ruthenium pincer catalyst | Catalytic | Atom-economic, eliminates CO and H2. | rsc.org |
The classical approach involves reacting an amine with an isocyanate, which is a highly efficient and straightforward method. commonorganicchemistry.com Alternatively, phosgene or its safer solid equivalent, triphosgene, can be used to generate an isocyanate in situ, which then reacts with an amine. nih.govcommonorganicchemistry.com The use of CDI offers a much safer route, avoiding the handling of highly toxic phosgene. nih.gov The Curtius rearrangement provides a pathway from carboxylic acids to the necessary isocyanate intermediate. commonorganicchemistry.com More modern techniques focus on sustainability, such as the direct use of CO2 or the catalytic coupling of formamides. rsc.orgrsc.org
Chemo- and Regioselectivity in this compound Synthesis
Achieving the desired chemo- and regioselectivity is paramount in the synthesis of this compound, particularly when multiple reactive sites are present in the precursors.
In the context of pyridyl urea synthesis, palladium-catalyzed reactions have demonstrated high regioselectivity. For example, the C-2 amination of 4,6-dichloronicotinonitrile (B575181) can be achieved with high selectivity using a palladium(0) catalyst. researchgate.net Similarly, palladium-catalyzed urea N-arylation can selectively target the C-3 position of a 2(1H)-pyrazinone scaffold. researchgate.net The choice of catalyst and reaction conditions plays a crucial role in directing the reaction to the desired position. mdpi.com
For the SNAr reaction on a fluorinated pyridine ring, the position of the fluorine atom significantly influences the regioselectivity. Fluorine at the 2- or 4-position of the pyridine ring is highly activated towards nucleophilic substitution. nih.gov In the case of 6-Fluoropyridin-2-amine, the amino group can direct incoming electrophiles, while the fluorine atom provides a site for nucleophilic attack. Careful control of reaction conditions, such as temperature and the nature of the base and solvent, is essential to favor the desired substitution pattern and minimize the formation of unwanted isomers. acs.org The interplay between the electronic effects of the substituents and the reaction conditions ultimately determines the chemo- and regiochemical outcome of the synthesis. mdpi.com
Scalable Synthetic Protocols for this compound and Derivatives
The large-scale synthesis of this compound and its derivatives is crucial for its potential applications in medicinal chemistry and materials science. Scalable protocols prioritize safety, efficiency, cost-effectiveness, and environmental considerations, often modifying laboratory-scale procedures to meet the demands of industrial production. The primary strategies for synthesizing pyridinyl ureas on a larger scale involve the reaction of an aminopyridine precursor with a suitable carbonyl source.
A common and direct approach for the scalable synthesis of N-substituted ureas involves the reaction of a primary amine with an isocyanate. For the synthesis of this compound, this would involve the reaction of 2-amino-6-fluoropyridine (B74216) with a cyanate (B1221674) source. A particularly attractive method for large-scale production is the use of potassium isocyanate in an aqueous medium. This method is advantageous due to its simplicity, the use of a readily available and inexpensive reagent, and the avoidance of hazardous organic solvents, which simplifies product isolation through filtration or extraction and minimizes waste. rsc.org
Another widely employed scalable method is the use of phosgene equivalents, such as triphosgene or N,N'-carbonyldiimidazole (CDI). scilit.com These reagents are safer alternatives to phosgene gas and react with the aminopyridine to form an intermediate that subsequently reacts with ammonia or an appropriate amine to yield the desired urea. While effective, these methods may involve multiple steps and require careful control of reaction conditions to avoid side reactions.
More recent developments in the synthesis of pyridin-2-yl ureas have focused on metal- and column-free protocols, which are highly desirable for industrial applications to avoid metal contamination in the final product and reduce purification costs. researchgate.net One such approach involves the activation of the aminopyridine followed by reaction with an amine. These methods often boast high atom economy and yield products that can be isolated by simple filtration and washing, streamlining the manufacturing process. researchgate.net
For the synthesis of more complex derivatives, multi-step sequences involving the construction of a substituted pyridine ring followed by the introduction of the urea functionality are common. For instance, the synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives involves the initial synthesis of a complex fluoropyridine-containing scaffold, which is then reacted with various substituted aryl isocyanates to form the final urea derivatives. researchgate.net This modular approach allows for the generation of a diverse library of compounds for screening purposes.
The tables below summarize key aspects of scalable synthetic approaches for pyridinyl ureas, based on established methodologies.
Table 1: Comparison of Scalable Synthetic Routes to Pyridinyl Ureas
| Synthetic Route | Starting Materials | Key Reagents | Advantages | Disadvantages |
| Isocyanate Route | 2-Amino-6-fluoropyridine | Potassium isocyanate | Simple, cost-effective, environmentally friendly (if in water), high purity of product. rsc.org | Limited to monosubstituted ureas unless isocyanate is pre-formed. |
| Phosgene Equivalent Route | 2-Amino-6-fluoropyridine | Triphosgene, CDI | Versatile for symmetrical and unsymmetrical ureas, well-established. scilit.com | May require multiple steps, use of hazardous reagents, potential for side products. |
| Metal- and Column-Free Route | 2-Amino-6-fluoropyridine, various amines | Phenyl carbonochloridate (B8618190) (activator) | Avoids metal contamination, simplified purification, high atom economy. researchgate.net | May require specific activators, optimization for different substrates. |
| Multi-step Synthesis for Derivatives | Substituted fluoropyridines | Isocyanates, isothiocyanates | Modular, allows for diverse derivative synthesis. researchgate.net | Longer reaction sequences, potential for lower overall yield. |
Table 2: Illustrative Scalable Synthesis of a Generic Pyridinyl Urea
| Step | Description | Reactants | Solvent | Temperature | Typical Yield | Purification |
| 1 | Formation of Isocyanate Intermediate (via Phosgene Equivalent) | 2-Amino-6-fluoropyridine, Triphosgene | Dichloromethane | 0 °C to RT | High | Not isolated |
| 2 | Urea Formation | Isocyanate intermediate, Ammonia (gas or solution) | Dichloromethane | 0 °C to RT | >80% | Filtration and washing |
| Alternative 1-Step | Direct Urea Formation | 2-Amino-6-fluoropyridine, Potassium Isocyanate | Water | Room Temperature to 50 °C | Good to Excellent rsc.org | Filtration or extraction |
It is important to note that the optimization of a scalable synthetic protocol for a specific compound like this compound would involve a detailed study of reaction parameters such as stoichiometry, temperature, reaction time, and purification methods to ensure a robust and economically viable process.
Reaction Mechanisms and Kinetics of 6 Fluoropyridin 2 Yl Amino Urea Formation and Transformation
Mechanistic Investigations of Urea (B33335) Bond Formation Involving Fluoropyridines
The formation of the urea bond in molecules such as [(6-Fluoropyridin-2-yl)amino]urea is a cornerstone of their synthesis. Mechanistic studies, often drawing analogies from related pyridyl ureas, provide insight into the fundamental steps of this process.
The synthesis of ureas, particularly from the common route involving an amine and an isocyanate, is generally accepted to proceed through a stepwise mechanism . This process involves the nucleophilic attack of the amine nitrogen onto the electrophilic carbonyl carbon of the isocyanate. It is highly probable that the synthesis of this compound from 2-amino-6-fluoropyridine (B74216) and an appropriate isocyanate precursor follows this pathway.
A concerted mechanism, where the new N-C and H-N bonds form simultaneously in a single transition state, is considered less likely due to the distinct electronic demands of bond formation and proton transfer. The stepwise process allows for the formation of a discrete intermediate, which is energetically more favorable.
The stepwise mechanism for urea formation necessitates the existence of at least one intermediate. Following the nucleophilic attack of the aminopyridine on an isocyanate, a zwitterionic or tetrahedral intermediate is formed. This intermediate is typically short-lived and rapidly undergoes proton transfer to yield the final urea product.
In related systems, the nature of such intermediates has been explored. For instance, kinetic and X-ray studies of urea-containing derivatives acting as enzyme inhibitors have demonstrated the formation of a tetrahedral intermediate . nih.gov In these cases, a serine residue from the enzyme attacks the urea's carbonyl group, leading to a carbamoylated, inactivated enzyme via a tetrahedral intermediate. nih.gov This provides a strong biochemical analogy for the type of intermediate expected in the chemical synthesis of pyridyl ureas. The transition state leading to this intermediate would involve the approach of the nucleophilic amine to the carbonyl carbon, with significant charge separation developing. The presence of the electron-withdrawing fluorine atom in the 6-position of the pyridine (B92270) ring is expected to decrease the nucleophilicity of the amino group, potentially increasing the activation energy required to reach this transition state compared to its non-fluorinated analog.
Kinetic Studies of this compound Reactions
Specific kinetic data, such as rate constants and reaction orders for the formation of this compound, are not extensively reported in the public literature. However, the methodologies for such investigations are well-established and would typically involve techniques like UV-vis spectrophotometry to monitor the reaction progress under pseudo-first-order conditions. uta.edu Such studies can elucidate the reaction mechanism, determine the rate-determining step, and quantify the influence of catalysts or substituents.
In studies of related 2-formylpyridyl ureas acting as enzyme inhibitors, researchers have observed slow binding kinetics, which is consistent with a multi-step interaction mechanism, possibly involving initial binding followed by a slower, reversible covalent bond formation. nih.gov This highlights that reactions involving the urea moiety in such compounds can be kinetically complex. A comprehensive kinetic analysis of this compound formation would be invaluable for optimizing synthetic protocols and understanding its reactivity profile.
Catalytic and Non-Catalytic Reaction Pathways in Urea Synthesis
The synthesis of pyridyl ureas can be achieved through various pathways, employing both catalytic and non-catalytic methods.
A notable catalytic method involves the acid-catalyzed reaction of pyridine-N-oxides with dialkylcyanamides. nih.gov In this approach, an acid such as methanesulfonic acid (MsOH) is used to facilitate the reaction, with yields reported in the range of 42% to 76% for various N,N-dialkyl-N′-(pyridin-2-yl)-ureas. nih.gov This pathway offers a valuable alternative to traditional isocyanate-based methods.
Non-catalytic, reagent-mediated syntheses are also prevalent. A direct and convenient synthesis of N-substituted ureas from primary amides can be accomplished via a Hofmann rearrangement. thieme.de This method utilizes a hypervalent iodine reagent, phenyliodine diacetate (PIDA), in the presence of an ammonia (B1221849) source, to convert the amide to an isocyanate intermediate, which is then trapped to form the urea. thieme.de
The table below summarizes these distinct synthetic approaches to urea formation.
| Reaction Type | Starting Materials | Reagents/Catalysts | Key Features | Reference |
| Acid-Catalyzed | Pyridine-N-oxide, Dialkylcyanamide | Methanesulfonic acid (MsOH) | Avoids isocyanates; suitable for certain substituted pyridines. | nih.gov |
| Reagent-Mediated | Primary Amide | Phenyliodine diacetate (PIDA), Ammonia source | Hofmann rearrangement; direct conversion of amides to ureas. | thieme.de |
| Conventional | Amine, Isocyanate | None (or base/acid catalyst) | Common, versatile method; requires handling of isocyanates. | General Knowledge |
Influence of Substituent Effects on Reactivity and Selectivity
As an electron-withdrawing group, the fluorine atom decreases the electron density of the pyridine ring and reduces the basicity and nucleophilicity of the adjacent amino group. This electronic effect can influence reaction kinetics, as seen in studies where both electron-donating and electron-withdrawing groups on an aromatic ring were found to decrease the rate of reaction with urea by altering a pre-equilibrium step. researchgate.netmdrresearch.nl
Research on substituted pyrid-2-yl ureas has shown that equilibria exist between different conformational isomers, primarily the (E,Z) and (Z,Z) forms, which can be influenced by substituents. nih.gov While most pyrid-2-yl ureas show a slight preference for the (E,Z) conformer, this can be dramatically shifted by charged substituents. nih.gov Furthermore, electron-withdrawing groups on the phenyl ring of N-phenyl-N'-(pyrid-2-yl) ureas were found to facilitate intermolecular complexation with cytosine, demonstrating a significant impact on non-covalent interactions. nih.gov The fluorine atom in this compound would be expected to similarly enhance the hydrogen-bond donating capacity of the urea N-H protons, influencing its aggregation and interaction with other molecules.
The table below presents data from a study on substituted pyrid-2-yl ureas, illustrating the impact of substituents on binding affinities.
| Substituent on Phenyl Ring | Binding Constant (KB) with Cytosine (M-1) | Reference |
| 4-Methoxy (Electron-Donating) | 100 ± 10 | nih.gov |
| Hydrogen (Neutral) | 120 ± 10 | nih.gov |
| 4-Nitro (Electron-Withdrawing) | 1700 ± 200 | nih.gov |
This data clearly indicates that electron-withdrawing groups significantly increase the binding constant, a principle that applies directly to understanding the intermolecular interactions of this compound. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation of 6 Fluoropyridin 2 Yl Amino Urea
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For [(6-Fluoropyridin-2-yl)amino]urea, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a complete picture of its molecular framework.
¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis
The analysis of chemical shifts in ¹H, ¹³C, and ¹⁹F NMR spectra allows for the identification of the different chemical environments of the nuclei within the molecule.
¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the fluoropyridine ring and the protons of the urea (B33335) group. The pyridine (B92270) ring protons typically appear in the aromatic region (δ 6.0-8.0 ppm). Specifically, for a 2,6-disubstituted pyridine, one would expect to see three signals: a triplet for the H4 proton and two doublets for the H3 and H5 protons. The urea moiety contains two types of protons: those of the terminal -NH₂ group and the single -NH- proton linking the urea to the pyridine ring. These N-H protons often appear as broad signals whose chemical shifts are sensitive to solvent and concentration due to hydrogen bonding and chemical exchange. researchgate.net
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The spectrum for this compound would feature six distinct carbon signals. The carbonyl carbon (C=O) of the urea group is expected to resonate significantly downfield, typically in the range of δ 150-180 ppm. mdpi.com The five carbons of the fluoropyridine ring would appear in the aromatic region (δ 100-165 ppm). The carbon atom directly bonded to the fluorine (C6) will exhibit a large one-bond coupling constant (¹JC-F), and other carbons in the ring will show smaller two-, three-, or four-bond couplings, which are invaluable for assignment.
¹⁹F NMR: As fluorine has a spin of ½ and a 100% natural abundance, ¹⁹F NMR is a highly sensitive technique. For this compound, a single resonance is expected. The chemical shift of the fluorine atom is highly sensitive to its electronic environment. In studies of the closely related compound 2-amino-6-fluoropyridine (B74216), the ¹⁹F chemical shift showed a dispersion of approximately 0.15 ppm depending on solvent polarity, highlighting its sensitivity. scholaris.ca This sensitivity makes ¹⁹F NMR a powerful probe for studying interactions and conformational changes. nih.gov
Table 1: Predicted NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Notes |
| ¹H | Pyridine H3, H4, H5 | 6.0 - 8.0 | Splitting patterns (doublets, triplet) confirm positions. |
| Urea -NH- | Variable, Broad | Position is solvent and concentration dependent. researchgate.net | |
| Urea -NH₂ | Variable, Broad | Position is solvent and concentration dependent. | |
| ¹³C | Pyridine Ring | 100 - 165 | C-F coupling patterns aid in assignment. |
| Urea C=O | 150 - 180 | Characteristic downfield shift for a carbonyl carbon. mdpi.com | |
| ¹⁹F | Pyridine C6-F | Specific to environment | Highly sensitive to solvent and molecular interactions. scholaris.canih.gov |
Two-Dimensional NMR Techniques for Connectivity and Conformation
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the molecule's covalent structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other. For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (H3-H4 and H4-H5), confirming their positions relative to each other.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the ¹H signals of the pyridine ring to their corresponding ¹³C signals.
Mass Spectrometry (MS) for Molecular Structure and Fragmentation Pathways
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns upon ionization. For this compound (molecular formula C₆H₆FN₅O), the monoisotopic mass is 183.0556 u. In electrospray ionization (ESI) mass spectrometry, the compound would be detected as the protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 184.063.
Tandem mass spectrometry (MS/MS) involves isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to induce fragmentation. The resulting fragment ions provide a fingerprint that helps to confirm the structure. The fragmentation of ureas and related nitrogen-containing heterocycles typically follows predictable pathways.
Predicted Fragmentation Pathways:
Loss of Ammonia (B1221849) (NH₃): A common fragmentation for primary amides and ureas involves the neutral loss of ammonia from the terminal -NH₂ group, which would result in a fragment ion at m/z 167.036.
Loss of Isocyanic Acid (HNCO): Cleavage of the urea backbone can lead to the neutral loss of isocyanic acid, a characteristic fragmentation for urea-containing compounds. This would yield a fragment corresponding to protonated 2-amino-6-fluoropyridine at m/z 113.046.
Cleavage of the Pyridine-Urea Bond: The bond between the pyridine ring and the urea nitrogen can cleave, leading to two primary fragments: the 6-fluoropyridin-2-ylaminyl radical cation fragment or, more likely, ions corresponding to the charged fluoropyridine or urea portions of the molecule.
Ring Fragmentation: At higher collision energies, the stable fluoropyridine ring itself may fragment, for example, through the loss of hydrogen cyanide (HCN).
Table 2: Predicted Key Fragment Ions for this compound in MS/MS
| m/z (Predicted) | Proposed Identity | Neutral Loss |
| 184.063 | [M+H]⁺ | - |
| 167.036 | [M+H - NH₃]⁺ | NH₃ |
| 113.046 | [M+H - HNCO]⁺ | HNCO |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.
Molecular Conformation and Torsion Angles
The conformation of N,N'-substituted ureas is of significant interest. While a planar trans/trans conformation is often preferred, a cis/trans arrangement can be adopted if stabilized by intramolecular interactions. researchgate.net In the case of the related compound 1-(4-fluorophenyl)-3-pyridin-2-ylurea, a cis/trans conformation is observed, which is stabilized by an intramolecular hydrogen bond between one of the urea N-H groups and the pyridine ring's nitrogen atom. researchgate.net
Given this precedent, it is highly probable that this compound also adopts a cis/trans conformation in the solid state. This conformation would be defined by two key torsion angles around the C-N bonds of the urea core. The cis arrangement would involve the pyridine ring and the carbonyl group, facilitating the formation of an intramolecular N-H···N hydrogen bond. The terminal amino group would be in a trans position relative to the pyridine ring.
Intermolecular Interactions and Crystal Packing Arrangements
The solid-state structure of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. The urea group is an excellent hydrogen-bonding motif, with two donor sites (-NH- and -NH₂) and one acceptor site (C=O). The fluoropyridine ring provides an additional hydrogen bond acceptor at the ring nitrogen.
These interactions typically lead to the formation of robust supramolecular synthons. For instance, urea molecules can form centrosymmetric dimers through a pair of N-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. nih.gov These dimers can then be linked into tapes or sheets by further hydrogen bonds involving the terminal -NH₂ group and the pyridine nitrogen of adjacent molecules. Such extensive hydrogen bonding results in a stable, three-dimensional supramolecular network. nih.gov Additionally, π-π stacking interactions between the electron-deficient fluoropyridine rings may further stabilize the crystal packing arrangement. nih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for the characterization and functional group analysis of molecular structures. For the compound this compound, these spectroscopic methods provide a detailed fingerprint of its constituent chemical bonds and their vibrational modes. While a complete, experimentally verified spectrum for this specific molecule is not widely published, a comprehensive analysis can be constructed by examining the characteristic frequencies of its core components: the 2-aminopyridine (B139424) moiety, the urea group, and the carbon-fluorine bond. Theoretical calculations, such as Density Functional Theory (DFT), on analogous molecules further aid in the precise assignment of these vibrational bands. tsijournals.comnih.gov
The vibrational spectrum of this compound is complex, with contributions from the stretching and bending modes of the pyridine ring, the urea functional group, and the C-F bond. The analysis of these spectra is often based on the comparison with the known spectra of related molecules like 2-aminopyridine, urea, and various fluorinated pyridines. tsijournals.comresearchgate.netnist.gov
The key vibrational modes for this compound can be categorized as follows:
N-H Vibrations: The urea and amino groups give rise to characteristic N-H stretching vibrations, typically observed in the high-frequency region of the IR spectrum.
C=O Vibrations: The carbonyl (C=O) stretching of the urea group is a strong and distinct band in the IR spectrum.
Pyridine Ring Vibrations: The pyridine ring exhibits a series of characteristic stretching and bending vibrations. The substitution pattern, including the fluorine atom and the amino-urea group, influences the exact frequencies of these modes.
C-F Vibrations: The carbon-fluorine bond has a characteristic stretching vibration that is sensitive to its electronic environment.
A detailed assignment of the expected vibrational frequencies for this compound, based on data from analogous compounds, is presented in the table below.
Table 1: Predicted Vibrational Frequencies and Assignments for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Spectroscopic Technique | References |
|---|---|---|---|---|
| Urea & Amino | N-H Asymmetric & Symmetric Stretching | 3500 - 3300 | IR | tsijournals.com |
| Urea | C=O Stretching (Amide I) | 1700 - 1650 | IR | researchgate.net |
| Amino & Urea | N-H Bending (Scissoring) | 1650 - 1600 | IR, Raman | tsijournals.com |
| Pyridine Ring | C=C & C=N Stretching | 1600 - 1400 | IR, Raman | tsijournals.comnih.gov |
| Urea | C-N Stretching / N-H Bending (Amide II) | 1580 - 1520 | IR | researchgate.net |
| Pyridine Ring | In-plane Bending | 1300 - 1000 | IR, Raman | nih.gov |
| Pyridine Ring | C-F Stretching | 1250 - 1100 | IR | researchgate.netresearchgate.net |
| Pyridine Ring | Ring Breathing Mode | ~1000 | Raman | nih.gov |
| Amino & Urea | N-H Wagging | 800 - 650 | IR | tsijournals.com |
In the high-frequency region of the IR spectrum, the N-H stretching vibrations of the primary amine and the urea's -NH- and -NH₂ groups are expected to appear. For 2-aminopyridine, the asymmetric and symmetric NH₂ stretching modes are typically found around 3442 cm⁻¹ and 3300 cm⁻¹, respectively. tsijournals.com The presence of the urea moiety will likely lead to a broader absorption in this region due to intermolecular hydrogen bonding.
The C=O stretching vibration of the urea group, often referred to as the Amide I band, is anticipated to be a strong absorption in the IR spectrum, likely in the range of 1700-1650 cm⁻¹. researchgate.net Its exact position can be influenced by hydrogen bonding. The N-H bending (scissoring) vibration of the amino and urea groups is expected to appear around 1650-1600 cm⁻¹. tsijournals.com
The characteristic vibrations of the pyridine ring are expected between 1600 and 1400 cm⁻¹ for the C=C and C=N stretching modes. The substitution with a fluorine atom and the amino-urea group will cause shifts in these frequencies compared to unsubstituted pyridine. The stretching vibration of the C-F bond in fluorinated aromatic compounds typically appears in the 1250-1100 cm⁻¹ region. researchgate.netresearchgate.net
Raman spectroscopy is particularly useful for observing the symmetric vibrations of the molecule, such as the pyridine ring breathing mode, which is expected around 1000 cm⁻¹. nih.gov The non-polar nature of this vibration often results in a strong Raman signal but a weak IR absorption.
Computational and Theoretical Chemistry Studies of 6 Fluoropyridin 2 Yl Amino Urea
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which in turn governs its reactivity and physical properties.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like [(6-Fluoropyridin-2-yl)amino]urea, DFT calculations can provide valuable insights into its geometry, electronic distribution, and reactivity.
DFT studies on related N,N'-dipyridyl urea (B33335) compounds have demonstrated that these molecules can adopt various conformations, with the relative energies of these conformers being influenced by intramolecular hydrogen bonding and steric effects. rsc.org For this compound, DFT could be employed to determine the most stable conformation by optimizing the geometry of different possible isomers (e.g., cis-trans isomers around the C-N amide bonds).
Key electronic properties that can be calculated using DFT include:
Electron Density and Molecular Electrostatic Potential (MEP): The MEP map would visualize the electron-rich and electron-deficient regions of the molecule. The electronegative fluorine atom and the oxygen atom of the urea group are expected to be regions of high electron density (negative potential), while the amino protons would be areas of low electron density (positive potential). This information is crucial for predicting sites of electrophilic and nucleophilic attack.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. acs.org
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about charge distribution, hybridization, and intramolecular interactions such as hydrogen bonding.
A hypothetical table of DFT-calculated electronic properties for this compound is presented below to illustrate the type of data that would be generated.
| Property | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |
This table is for illustrative purposes only, as specific DFT data for this compound is not available in the reviewed literature.
Ab Initio and Semi-Empirical Methods for Electronic Properties
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. acs.org While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory, MP2) can provide highly accurate electronic properties. For a molecule of this size, HF calculations with a suitable basis set could offer a good starting point for understanding its electronic structure.
Semi-empirical methods, which use parameters derived from experimental data, offer a faster, albeit less accurate, alternative. These methods are particularly useful for larger molecules or for preliminary conformational searches before employing more rigorous methods.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics
Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of a molecular system. nih.gov For this compound, MD simulations can provide insights into its conformational flexibility, interactions with solvent molecules, and the dynamics of hydrogen bonding.
An MD simulation would involve placing the molecule in a simulation box, typically with a solvent like water or an organic solvent, and then solving Newton's equations of motion for every atom in the system over a certain period. Analysis of the resulting trajectory can reveal:
Conformational Preferences: By monitoring the dihedral angles of the molecule over time, the most populated and energetically favorable conformations in a given environment can be identified. Studies on N,N'-bis(2-pyridyl) urea have shown that intramolecular hydrogen bonds can significantly influence conformational stability. rsc.org
Solvation Structure: The radial distribution functions between atoms of the solute and solvent can reveal the structure of the solvation shell around the molecule. This is important for understanding its solubility and how the solvent might influence its reactivity.
Hydrogen Bonding Dynamics: The formation and breaking of intramolecular and intermolecular hydrogen bonds can be tracked throughout the simulation, providing a dynamic picture of these crucial interactions.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational methods can be used to predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in spectral assignment.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. These calculated frequencies are often scaled to better match experimental IR spectra. For this compound, this would help in assigning the characteristic vibrational modes, such as the N-H and C=O stretching frequencies of the urea moiety and the vibrations of the fluorinated pyridine (B92270) ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁹F can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. ijcce.ac.ir These theoretical predictions can be invaluable in interpreting complex NMR spectra and confirming the structure of the compound.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. nih.gov
A hypothetical comparison of experimental and computationally predicted spectroscopic data is shown below.
| Spectroscopic Data | Hypothetical Experimental Value | Hypothetical Predicted Value (DFT) |
| IR: C=O Stretch (cm⁻¹) | 1680 | 1705 |
| ¹H NMR: NH Proton (ppm) | 8.5 | 8.3 |
| ¹³C NMR: C=O Carbon (ppm) | 155 | 158 |
| UV-Vis: λmax (nm) | 275 | 270 |
This table is for illustrative purposes only.
Computational Mechanistic Elucidation and Transition State Analysis for Urea-Forming Reactions
Computational chemistry is a powerful tool for investigating reaction mechanisms. For the synthesis of this compound, which would likely involve the reaction of 6-fluoropyridin-2-amine with an isocyanate or a related carbonyl compound, computational methods could be used to:
Map the Reaction Pathway: By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for the reaction can be constructed.
Identify the Rate-Determining Step: The transition state with the highest energy barrier will correspond to the rate-determining step of the reaction.
Analyze Transition State Structures: The geometry of the transition state provides crucial information about the mechanism of bond formation and breaking.
Studies on the synthesis of other urea derivatives have utilized computational methods to explore different reaction pathways and to understand the role of catalysts. nih.gov For instance, the prebiotic synthesis of triazines from urea has been studied using DFT to elucidate free radical pathways. rsc.org
Quantitative Structure-Property Relationship (QSPR) Modeling of Fluorinated Pyridyl-Ureas (focused on chemical properties)
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a series of compounds to a particular property. For a class of compounds like fluorinated pyridyl-ureas, a QSPR model could be developed to predict various chemical properties, such as:
Boiling Point
Melting Point
Solubility
Partition Coefficient (logP)
To build a QSPR model, a set of molecular descriptors (numerical representations of molecular structure) is calculated for a series of related compounds with known property values. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop a mathematical equation that correlates the descriptors with the property of interest. While no specific QSPR models for fluorinated pyridyl-ureas were found in the reviewed literature, the methodology has been successfully applied to other classes of urea derivatives.
Supramolecular Chemistry and Crystal Engineering of 6 Fluoropyridin 2 Yl Amino Urea Systems
Hydrogen Bonding Networks in [(6-Fluoropyridin-2-yl)amino]urea Assemblies
The urea (B33335) group is a powerful functional unit in crystal engineering due to its ability to form robust and directional hydrogen bonds. In assemblies of this compound, the urea protons act as hydrogen bond donors, while the carbonyl oxygen and the pyridyl nitrogen atom serve as acceptors. researchgate.net This arrangement facilitates the formation of extensive hydrogen-bonding networks that are fundamental to the structure of the resulting molecular assemblies.
Crystal structure analyses of related pyridyl-urea derivatives show that molecules often adopt a planar structure in the solid state. researchgate.net The protons of the urea group are typically involved in hydrogen bonding interactions with the nitrogen atom of the pyridine (B92270) ring, which can lead to the formation of supramolecular gels. researchgate.net Specifically, the combination of the pyridine nitrogen atom and the urea's NH group can result in intramolecular hydrogen bonds, while the terminal carbonyl group and the other NH of the urea can engage in intermolecular hydrogen bonding. researchgate.netnih.gov This synergistic effect of hydrogen bonds drives the self-assembly process. researchgate.netnih.gov
In the case of this compound, several key hydrogen bonding motifs can be anticipated:
Intramolecular N-H···N Bonds: An intramolecular hydrogen bond can form between the urea N-H group adjacent to the pyridine ring and the nitrogen atom of the pyridine itself. This interaction helps to planarize the molecule, which is a common feature in related structures. researchgate.net
Intermolecular N-H···O Bonds: The classic urea-to-urea hydrogen bond involves the formation of a dimer or a catemer (chain) motif. In this interaction, the N-H groups of one molecule donate to the carbonyl oxygen of a neighboring molecule, often resulting in a characteristic R2(8) ring motif. nih.govresearchgate.net
Intermolecular N-H···F Bonds: While less common, the fluorine atom on the pyridine ring could potentially act as a weak hydrogen bond acceptor.
Intermolecular N-H···N Bonds: The pyridyl nitrogen, if not involved in an intramolecular bond, can act as an acceptor for an N-H donor from an adjacent molecule, leading to chain or sheet structures. researchgate.net
These interactions collectively guide the assembly of molecules into higher-order structures, such as tapes, ladders, sheets, or three-dimensional networks. nih.govnih.gov
Table 1: Potential Hydrogen Bonding Interactions in this compound Assemblies
| Interaction Type | Donor | Acceptor | Resulting Motif/Structure |
| Intramolecular | Urea N-H | Pyridine N | Planarization of the molecule, formation of a pseudo-ring. |
| Intermolecular | Urea N-H | Urea C=O | Dimer (R2(8) motif), catemer (tape/chain). nih.govresearchgate.net |
| Intermolecular | Urea N-H | Pyridine N | Supramolecular chains or sheets. researchgate.net |
| Intermolecular | Urea N-H | Pyridine F | Weak interactions contributing to overall packing. |
Non-Covalent Interactions and Crystal Packing Motifs
Beyond the dominant hydrogen bonds, a range of other non-covalent interactions contributes to the stability and specific arrangement of molecules in the crystal lattice of this compound. A comprehensive understanding of crystal packing requires the consideration of these weaker, yet significant, forces. mdpi.comresearchgate.net
π-π Stacking: The presence of the aromatic 6-fluoropyridin-2-yl ring promotes π-π stacking interactions between adjacent molecules. These interactions, where the electron-rich π systems of the rings overlap, are crucial for stabilizing the crystal structure, often leading to columnar or layered arrangements. researchgate.net The fluorine substituent can modify the electronic nature of the pyridine ring, influencing the geometry and strength of these stacking interactions.
Halogen Bonding: The fluorine atom can participate in halogen bonding, acting as an electrophilic region (the σ-hole) that can interact with a nucleophilic site, such as the carbonyl oxygen or the pyridine nitrogen of another molecule.
Dipole-Dipole Interactions: The polarity of the urea and fluoropyridine moieties results in dipole moments that influence the orientation of molecules within the crystal to maximize attractive electrostatic interactions.
The interplay of these varied non-covalent forces leads to the formation of specific crystal packing motifs. The analysis of crystal structures of similar compounds often reveals common patterns. For instance, aryl-pyridyl urea constructs are known to self-associate via a combination of hydrogen bonding and π-π interactions to form complex structures like organogels. researchgate.net Hirshfeld surface analysis is a valuable tool for visualizing and quantifying these intermolecular contacts, highlighting the relative importance of different interactions such as H···H, O···H, and N···H contacts in the crystal packing.
Table 2: Key Non-Covalent Interactions and Their Role in Crystal Packing
| Interaction Type | Description | Potential Influence on Packing |
| π-π Stacking | Attraction between aromatic rings. researchgate.net | Formation of columns or layers; influences melting point and solubility. |
| Halogen Bonding | Interaction involving the fluorine atom's σ-hole. | Directional control over molecular assembly. |
| van der Waals Forces | Weak, non-specific attractive forces. mdpi.com | Dictates close packing and overall density of the crystal. |
| Dipole-Dipole | Electrostatic attraction between polar molecules. | Influences molecular orientation and lattice energy. |
Co-crystallization and Polymorphism Studies of Urea Derivatives
Urea and its derivatives are highly valued as co-crystal formers in the field of crystal engineering and pharmaceuticals. nih.govnih.gov Co-crystallization is a technique used to modify the physicochemical properties of a substance, such as solubility, stability, and bioavailability, by combining it with another molecule (a coformer) in the same crystal lattice. nih.govresearchgate.net Given its strong hydrogen bonding ability, this compound is a prime candidate for forming co-crystals with various active pharmaceutical ingredients (APIs) or other organic molecules.
Studies have shown that urea can significantly enhance the solubility of poorly soluble compounds. For example, co-crystallization with urea increased the solubility of ellagic acid approximately 17-fold. nih.govnih.gov Similarly, co-crystals of urea have been shown to improve the stability of compounds like catechin in high-humidity or high-temperature environments. nih.govresearchgate.net The formation of these co-crystals relies on the establishment of robust hydrogen-bonding synthons between the urea derivative and the coformer.
Polymorphism, the ability of a compound to exist in more than one crystal structure, is another critical aspect of crystal engineering. Different polymorphs of the same compound can have distinct physical properties. Urea derivatives, including pyridyl ureas, can exhibit polymorphism due to the flexibility of their molecular conformation and the variety of possible hydrogen-bonding arrangements. For instance, polymorphic co-crystals of urea with 4,4′-bipyridine have been obtained by crystallization from different solvents, demonstrating the sensitivity of the crystal structure to the crystallization conditions. researchgate.net
Table 3: Examples of Urea-Based Co-crystals and Their Modified Properties
| API/Target Compound | Coformer | Modified Property | Reference |
| Ellagic Acid | Urea | ~17-fold increase in solubility. | nih.govnih.gov |
| Catechin | Urea | Improved stability under high humidity/temperature. | nih.govresearchgate.net |
| Agomelatine | Urea | 2.2-fold increase in solubility. | nih.gov |
| Bumetanide | Urea | Improved intrinsic dissolution rate. | nih.gov |
Design of Self-Assembled Architectures Featuring Pyridyl-Urea Moieties
The predictable and robust self-assembly behavior of pyridyl-urea moieties makes them exceptional building blocks for the design of complex supramolecular architectures. iisc.ac.in By modifying the substituents on the pyridine ring and the urea group, chemists can tune the intermolecular interactions to create materials with specific structures and functions. mdpi.comnih.gov
One notable application is the construction of biomimetic systems. Oligomers based on m-pyridine–urea repeating units have been shown to fold and self-assemble into helical nanotubes. researchgate.netnih.gov This assembly is driven by a combination of intramolecular hydrogen bonds between the pyridine nitrogen and a urea N-H, and intermolecular hydrogen bonds involving the terminal carbonyl group. researchgate.netnih.gov These self-assembled nanotubes can function as artificial transmembrane ion channels, demonstrating high efficiency for transporting chloride ions. researchgate.netnih.gov
Furthermore, pyridyl-urea derivatives are used to create supramolecular gels. The extended hydrogen bonding and π-π interactions in these systems can lead to the formation of fibrous networks that immobilize solvent molecules, resulting in a gel. researchgate.net The inclusion of urea groups in peptide amphiphiles has also been shown to influence the morphology of the resulting self-assembled nanostructures, leading to hydrogels with increased stability and self-healing properties. nsf.gov
In coordination chemistry, pyridyl bis-urea macrocycles can assemble into columns that, despite having no initial pores, can undergo guest-induced transformations to absorb gases like hydrogen and carbon dioxide. researchgate.net This highlights the dynamic nature of these self-assembled systems. The combination of the pyridyl unit's coordination ability with the urea's self-assembly properties allows for the creation of metallosupramolecular structures, such as metallomacrocycles and helical chains.
Table 4: Examples of Self-Assembled Architectures from Pyridyl-Urea Moieties
| Architecture Type | Design Principle | Potential Application | Reference |
| Helical Nanotubes | Synergistic intra- and intermolecular H-bonds in oligomers. | Artificial ion channels. | researchgate.netnih.gov |
| Supramolecular Gels | Extensive H-bonding and π-π stacking leading to fibrous networks. | Soft materials, drug delivery. | researchgate.net |
| Dynamic Macrocycle Assemblies | Coordination and H-bonding of pyridyl bis-urea units. | Gas storage and separation. | researchgate.net |
| Metallomacrocycles | Self-assembly of flexible pyridyl-urea ligands with metal ions. | Host-guest chemistry, catalysis. |
Advanced Applications in Chemical Synthesis and Materials Science
Utilization as a Synthetic Building Block in Complex Molecular Architectures
The inherent reactivity of both the pyridine (B92270) and urea (B33335) components of [(6-Fluoropyridin-2-yl)amino]urea makes it a versatile building block for the construction of more complex molecular frameworks.
This compound serves as a valuable precursor for the synthesis of a variety of novel heterocyclic compounds. The 2-aminopyridine (B139424) scaffold is a well-established synthon for the creation of fused five- and six-membered azaheterocycles sioc-journal.cn. The urea functional group provides additional reaction sites for cyclization reactions. For instance, the reaction of the urea moiety with diketones or their equivalents can lead to the formation of pyrimidine-based structures. The presence of the fluorine atom on the pyridine ring can influence the reactivity of the molecule and the properties of the resulting heterocyclic systems. The synthesis of fluorinated pyridines and their subsequent conversion into other heterocyclic structures, such as fluorinated piperidines, is a known strategy in medicinal chemistry nih.govnih.govresearchgate.net.
The urea portion of the molecule can participate in cyclocondensation reactions. For example, reactions with β-dicarbonyl compounds can yield substituted pyrimidones. Furthermore, the amino groups of the urea can react with various electrophiles to initiate the formation of diverse heterocyclic rings. The synthesis of sioc-journal.cnnih.govnih.govtriazolo[1,5-a]pyrimidine derivatives from reactions involving 3-amino-1,2,4-triazole highlights the utility of amino-functionalized heterocycles in building complex fused systems frontiersin.org. While specific examples involving this compound are not extensively documented, the known reactivity of its constituent parts strongly suggests its potential in this area.
The structure of this compound is well-suited for applications in ligand design for coordination chemistry. It possesses multiple potential coordination sites: the pyridine ring nitrogen, the carbonyl oxygen of the urea group, and the nitrogen atoms of the urea moiety. This allows for various binding modes, including monodentate, bidentate, and bridging coordination. The coordination of urea and its derivatives to metal centers is a subject of ongoing research, with applications in bioinorganic chemistry and materials science researchgate.net.
Pyridine-urea derivatives have been successfully used to synthesize metal complexes, for instance, with copper(II) mdpi.comresearchgate.net. In these complexes, the pyridine nitrogen and the carbonyl oxygen of the urea typically coordinate to the metal center, forming a stable chelate ring. The fluorine substituent on the pyridine ring in this compound would act as an electron-withdrawing group, which can modulate the electron density on the pyridine nitrogen and thereby influence the strength and nature of the metal-ligand bond. This tunability is a desirable feature in the design of metal complexes with specific electronic and catalytic properties. Studies on N-arylureas have shown their potential as ligands in palladium catalysis, where they can bind to the metal center through a nitrogen atom of the urea nih.govresearchgate.net.
| Potential Coordination Sites | Binding Mode | Resulting Complex |
| Pyridine Nitrogen | Monodentate | Simple coordination complex |
| Urea Carbonyl Oxygen | Monodentate | Simple coordination complex |
| Pyridine Nitrogen and Urea Carbonyl Oxygen | Bidentate (Chelating) | Chelate complex |
| Urea Nitrogens | Bridging | Polynuclear complex |
Potential in Polymer Chemistry and Coatings
While specific research on the use of this compound in polymer chemistry is limited, its functional groups suggest potential applications. The urea moiety is a key component in the synthesis of urea-formaldehyde resins, which are widely used as adhesives and in the production of molded products. The two amino groups of the urea in this compound could potentially react with aldehydes or other cross-linking agents to form polymeric materials.
The presence of the fluorinated pyridine ring could impart unique properties to such polymers. Fluorinated polymers are known for their high thermal stability, chemical resistance, and low surface energy. These properties are highly desirable in advanced coatings, for example, to create hydrophobic or oleophobic surfaces. The incorporation of the this compound unit into a polymer backbone could therefore lead to materials with enhanced performance characteristics.
Role in Catalyst Development and Design
The ability of this compound to act as a ligand for transition metals opens up possibilities for its use in catalyst development and design. The formation of stable chelate complexes with metal ions is a key principle in the design of many homogeneous catalysts. The electronic properties of the ligand, which can be tuned by the fluorine substituent, can have a significant impact on the activity and selectivity of the metal catalyst.
Urea-based ligands have been shown to be effective in promoting palladium-catalyzed cross-coupling reactions nih.govresearchgate.net. The specific coordination environment provided by the pyridine-urea scaffold could stabilize catalytically active metal centers and facilitate key steps in a catalytic cycle. For example, a metal complex of this compound could potentially catalyze reactions such as C-H activation, hydrogenation, or carbon-carbon bond formation. The design of such catalysts would leverage the combined electronic and steric effects of the fluorinated pyridine and the urea functionality to achieve high catalytic efficiency.
Advanced Research in Agrochemical Science: Chemical Aspects of 6 Fluoropyridin 2 Yl Amino Urea and Derivatives
Chemical Transformations and Environmental Fate in Model Systems
The urea (B33335) moiety is susceptible to hydrolysis, a reaction that can be catalyzed by enzymes like urease, which are ubiquitous in soil bacteria. nih.gov This process breaks down the urea structure to produce ammonia (B1221849) and carbamate (B1207046), which subsequently decomposes to ammonia and bicarbonate. nih.gov Another key chemical reaction is the hydrolysis of the bond between the carbonyl group and the substituted aminopyridine. This hydrolysis is a common degradation pathway for substituted urea herbicides and can be influenced by soil pH. researchgate.netresearchgate.net
The fluorinated pyridine (B92270) ring is generally more resistant to degradation. However, microbial systems possess diverse metabolic capabilities that can lead to the oxidation or hydroxylation of the aromatic ring. The presence of the electron-withdrawing fluorine atom can influence the regioselectivity of these enzymatic attacks. Furthermore, photolytic degradation, or the breakdown by light, can occur, especially for molecules on soil or plant surfaces, though this is often a less dominant degradation route compared to microbial action for soil-applied compounds. youtube.com
Table 1: Potential Chemical Transformations of [(6-Fluoropyridin-2-yl)amino]urea
| Transformation Process | Description | Potential Products |
| Urea Hydrolysis | Enzymatic (urease) or chemical cleavage of the urea functional group. nih.gov | 6-Fluoro-2-aminopyridine, Ammonia, Carbon Dioxide |
| Ring Hydroxylation | Microbial-mediated addition of a hydroxyl (-OH) group to the pyridine ring. | Hydroxylated fluoropyridine derivatives |
| Dehalogenation | Microbial removal of the fluorine atom from the pyridine ring. This is generally a slow process. | Pyridinyl-amino-urea, Fluoride ions |
| Photodegradation | Breakdown of the molecule upon exposure to ultraviolet (UV) radiation from sunlight. youtube.com | Various smaller organic fragments |
Design Principles for Fluorinated Pyridyl-Urea Agrochemicals (chemical structural design focus)
The design of effective agrochemicals from the fluorinated pyridyl-urea class is guided by structure-activity relationship (SAR) principles, which seek to optimize herbicidal potency by modifying the chemical structure. nih.govresearchgate.net The development of these compounds involves a rational approach based on understanding the molecular interactions between the herbicide and its biological target, often an essential enzyme in the weed's metabolic pathway. nih.gov
For pyridyl-urea compounds, several structural components are critical for activity:
The Urea Bridge: The -NH-C(O)-NH- linker is crucial. It acts as a hydrogen bond donor and acceptor, facilitating binding to the active site of the target enzyme. The conformation of this urea moiety, often preferring a trans,trans arrangement, is important for optimal interaction. nih.gov
The Pyridyl Ring: This heterocyclic ring system is a key part of the molecule's recognition by the target enzyme. Substituents on this ring dramatically influence activity.
The Fluorine Substituent: The incorporation of a fluorine atom onto the pyridine ring is a strategic design choice. Due to its high electronegativity and small size, fluorine can alter the electronic properties of the pyridine ring, enhance binding affinity through specific interactions, and block sites of metabolic attack, thereby increasing the compound's stability and persistence. nih.gov The position of the fluorine atom is critical, as seen in the specific "6-Fluoro" designation.
The Amino Linker and Terminal Group: The nature of the group attached to the other side of the urea bridge also modulates the herbicidal activity.
Quantitative structure-activity relationship (QSAR) studies on related herbicide families, such as sulfonylureas, have shown that factors like steric bulk, electrostatic potential, and hydrophobicity are key determinants of efficacy. nih.govresearchgate.net These principles are directly applicable to the design of novel fluorinated pyridyl-ureas, where computational models can predict the herbicidal activity of new derivatives before their synthesis. rsc.org The goal is to maximize the compound's fit within the binding site of its target enzyme, leading to potent inhibition and effective weed control. researchgate.net
Table 2: Influence of Structural Features on Pyridyl-Urea Agrochemical Design
| Structural Feature | Design Principle | Desired Effect on Activity |
| Fluorine Atom | Introduction of a small, highly electronegative atom. nih.gov | Enhances binding affinity, improves metabolic stability. |
| Urea Linker | Optimization of length and rigidity. nih.gov | Ensures proper orientation and H-bonding in the enzyme's active site. |
| Pyridine Ring Substituents | Variation of electron-donating/withdrawing groups. nih.govresearchgate.net | Modulates electronic properties and steric fit for optimal target interaction. |
| Molecular Conformation | Preference for specific spatial arrangements (e.g., trans,trans urea). nih.gov | Maximizes complementarity with the three-dimensional structure of the target binding pocket. |
Interaction with Soil Components at a Chemical Level (e.g., degradation pathways, binding mechanisms)
The behavior of this compound in the soil environment is governed by its chemical interactions with soil components, primarily organic matter and clay minerals. unl.edu These interactions determine the compound's bioavailability for weed uptake, its mobility, and its rate of degradation.
Binding Mechanisms: The adsorption of pyridyl-urea herbicides to soil colloids is a key process that reduces the concentration of the chemical in the soil solution. unl.edu This binding is often reversible and occurs through several chemical mechanisms:
Hydrogen Bonding: The urea functional group, with its N-H protons and carbonyl oxygen, can form strong hydrogen bonds with functional groups (e.g., carboxyl, hydroxyl) present on the surface of soil organic matter and clays.
Hydrophobic Interactions: The pyridine ring can engage in hydrophobic interactions with the nonpolar regions of soil organic matter. mdpi.com
Ion Exchange: The pyridine ring contains a nitrogen atom that can be protonated under acidic soil conditions, acquiring a positive charge. This cationic form can then bind to negatively charged sites on clay minerals and organic matter through ion exchange. mdpi.com
The extent of adsorption is influenced by several factors, including soil pH, organic matter content, and clay content. mdpi.com Lower soil pH can increase adsorption for weakly basic compounds like those containing a pyridine ring, while soils rich in organic matter and clay generally exhibit higher adsorptive capacity. unl.edu
Degradation Pathways in Soil: The primary route of degradation for many urea-based herbicides in soil is microbial metabolism. researchgate.netyoutube.com Soil microorganisms utilize the herbicide as a carbon or nitrogen source, breaking it down through enzymatic reactions. The main degradation pathway for this compound in soil is expected to be the hydrolysis of the urea bridge, releasing 6-fluoro-2-aminopyridine and ammonia. nih.gov
The persistence of the herbicide is also affected by chemical degradation, particularly hydrolysis, which can be significant for sulfonylurea and other urea-based compounds, especially in acidic soils. researchgate.net The application of other agrochemicals, such as urea fertilizer, can also influence the degradation rate of herbicides by altering microbial activity or soil pH. mdpi.comnih.gov The fluorinated pyridine moiety is typically more persistent than the rest of the molecule, but it can be slowly degraded by specialized microorganisms over time. nih.gov
Table 3: Factors Influencing the Soil Interaction of this compound
| Factor | Influence on Interaction | Chemical Rationale |
| Soil pH | Affects adsorption and chemical hydrolysis rates. youtube.commdpi.com | Lower pH can protonate the pyridine ring, increasing binding to negative soil sites, and can accelerate acid-catalyzed hydrolysis. |
| Organic Matter | Increases adsorption. unl.edu | Provides numerous sites for hydrogen bonding and hydrophobic interactions. |
| Clay Content | Increases adsorption. unl.edu | Offers a large, negatively charged surface area for binding via ion exchange and other interactions. |
| Microbial Activity | Primary driver of degradation. youtube.com | Microorganisms produce enzymes (e.g., ureases, hydrolases, oxidases) that break down the herbicide molecule. |
Future Research Directions and Emerging Opportunities for 6 Fluoropyridin 2 Yl Amino Urea Chemistry
Exploration of Novel and Sustainable Synthetic Methodologies
The development of new and environmentally benign synthetic routes is a cornerstone of modern chemistry. Research into the synthesis of [(6-Fluoropyridin-2-yl)amino]urea can move beyond traditional batch methods, which often involve multiple steps and the use of hazardous reagents.
Future synthetic explorations should focus on:
Green Chemistry Principles: The implementation of green chemistry principles is paramount. This includes the use of safer, renewable solvents, minimizing waste generation through improved atom economy, and designing energy-efficient processes.
Alternative Reagent Strategies: Conventional syntheses of ureas often rely on isocyanates. Future work could explore alternative, isocyanate-free routes, such as carbonylative and non-carbonylative methods using reagents like CO2 or activated carbamates, to enhance safety and sustainability.
Catalytic Approaches: The design and application of novel catalysts (e.g., organocatalysts, biocatalysts, or nano-catalysts) could enable more efficient and selective one-pot syntheses from readily available starting materials, reducing the number of synthetic steps and purification requirements.
Table 1: Comparison of a Conventional vs. a Potential Sustainable Synthetic Approach
| Feature | Conventional Synthetic Route | Proposed Sustainable Synthetic Route |
|---|---|---|
| Key Reagents | Aryl isocyanates, amines. nih.gov | Amines, CO2 or other carbonyl source, catalyst. |
| Solvents | Dichloromethane (B109758) (DCM), other chlorinated solvents. nih.gov | Supercritical CO2, ionic liquids, bio-based solvents. |
| Process Type | Multi-step batch processing. | Catalytic one-pot synthesis; continuous flow process. |
| Efficiency | Moderate yields, potential for by-products. nih.gov | Higher atom economy, reduced waste, improved yield. |
| Safety Profile | Involves potentially hazardous isocyanate intermediates. | Avoids isocyanates, potentially milder reaction conditions. |
Advanced Computational Approaches for Rational Design and Property Prediction
Computational chemistry offers powerful tools to accelerate the discovery and optimization of new chemical entities. Instead of relying solely on laboratory synthesis and screening, in silico methods can predict the properties of hypothetical molecules, allowing researchers to prioritize the most promising candidates. mdpi.com For this compound, these approaches can guide the design of new analogues with tailored characteristics.
Key computational strategies include:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR modeling can establish a mathematical correlation between the chemical structure of this compound derivatives and their biological activity. mdpi.com Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to rationalize structure-activity data and guide the optimization of substituents on the pyridine (B92270) or urea (B33335) moieties to enhance desired effects. mdpi.com
Structure-Based Drug Design (SBDD): If a biological target is known, molecular docking simulations can predict the binding mode and affinity of new analogues within the target's active site. This allows for the rational design of modifications that improve binding interactions, such as hydrogen bonds or hydrophobic contacts. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound and its interactions with a biological target over time, offering a more realistic assessment of binding stability and conformational changes. mdpi.com
ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify and eliminate compounds with unfavorable profiles early in the design process.
Table 2: Application of Computational Methods in the Design of this compound Analogues
| Computational Method | Application | Predicted Outcome |
|---|---|---|
| 3D-QSAR (CoMFA/CoMSIA) | Rationalize structure-activity data for a series of analogues. mdpi.com | Identify key structural features required for biological activity. |
| Molecular Docking | Predict binding orientation and affinity in a target protein's active site. nih.gov | Prioritize compounds with the highest predicted binding scores. |
| Molecular Dynamics (MD) | Simulate the stability and dynamics of the ligand-protein complex. mdpi.com | Assess the stability of binding interactions and conformational flexibility. |
| DFT Calculations | Determine electronic properties and reaction energy barriers. researchgate.net | Understand chemical reactivity and isomerization potentials. |
Integration with Emerging Areas of Chemical Science (e.g., flow chemistry, machine learning in synthesis)
The convergence of synthesis, automation, and data science is creating new paradigms in chemical research. Integrating this compound chemistry with these emerging areas can dramatically accelerate optimization and discovery.
Flow Chemistry: Continuous flow chemistry offers superior control over reaction parameters such as temperature, pressure, and residence time compared to traditional batch methods. rsc.org This precise control can lead to higher yields, improved purity, and enhanced safety, especially for rapid or exothermic reactions. The synthesis of this compound and its derivatives can be optimized in flow reactors, enabling rapid production and process scalability. vapourtec.com
Machine Learning (ML): ML algorithms can drive efficiency in chemical research by analyzing complex datasets to identify patterns and make predictions. vapourtec.com When coupled with automated flow chemistry platforms, ML can be used for real-time reaction optimization. rsc.org An algorithm can autonomously vary reaction conditions, analyze the output via integrated process analytical technology (PAT), and learn from the results to rapidly identify the optimal conditions for yield and purity, a task that would be extremely time-consuming with traditional methods like Design of Experiments (DoE). rsc.orgvapourtec.com
AI-Driven Discovery: Beyond synthesis optimization, ML models can be trained on large chemical datasets to predict novel structures with desired activities. This de novo design approach can suggest entirely new this compound derivatives that medicinal chemists might not have conceived, expanding the accessible chemical space for exploration.
Table 3: Benefits of Integrating Flow Chemistry and Machine Learning
| Technology | Advantage | Impact on this compound Chemistry |
|---|---|---|
| Flow Chemistry | Precise control of reaction parameters; enhanced heat/mass transfer. rsc.org | Improved reaction yield, higher purity, safer handling of reactions. |
| Automated and continuous operation. vapourtec.com | Scalable, on-demand synthesis; rapid library generation. | |
| Machine Learning | Data-efficient optimization; analysis of complex, non-linear systems. researchgate.netrsc.org | Rapid identification of optimal synthetic conditions with fewer experiments. |
| Predictive modeling from large datasets. vapourtec.com | Design of novel analogues with predicted high activity or desirable properties. |
Q & A
Q. Basic Research Focus
- Spectroscopy :
- Chromatography :
How should researchers design experiments to evaluate the bioactivity of this compound?
Q. Advanced Research Focus
- In Vitro Assays :
- Control Experiments : Compare with non-fluorinated analogs to isolate fluorine-specific effects .
What stability challenges arise when storing this compound, and how are they mitigated?
Q. Basic Research Focus
- Degradation Pathways : Hydrolysis of the urea moiety in humid environments or basic conditions (pH >9) .
- Stabilization Strategies :
- Storage : Desiccated at -20°C under argon.
- Buffered Solutions : Use phosphate buffers (pH 6–7) for aqueous studies .
How can crystallization challenges for this compound be addressed for structural studies?
Q. Advanced Research Focus
- Solvent Screening : High-polarity solvents (ethanol/water mixtures) promote crystal nucleation. Slow evaporation at 4°C reduces twinning .
- Refinement : SHELXL’s TWIN/BASF commands model twinned data, while HKLF 5 format handles intensity integration .
- Validation : Check for pseudosymmetry using PLATON’s ADDSYM to avoid overinterpretation .
What computational methods support the electronic structure analysis of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
